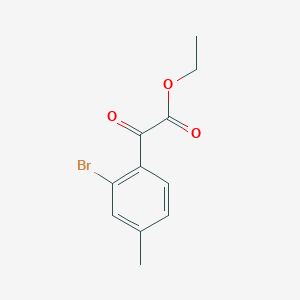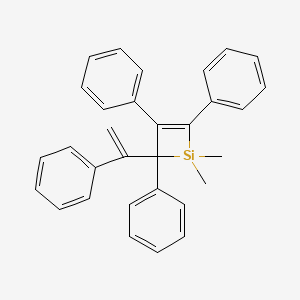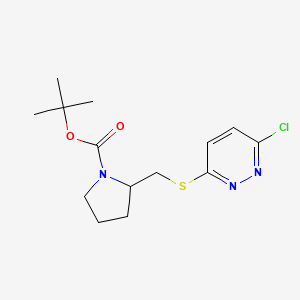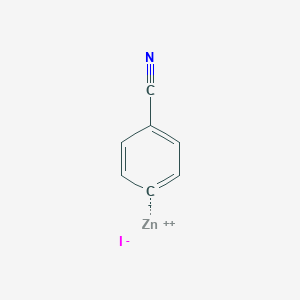![molecular formula C13H23N3O2 B13967210 1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)
1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the 2,8-diazaspiro[4.5]decan-1-one derivatives family, known for their potential therapeutic applications, particularly as inhibitors of specific kinases involved in inflammatory diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one typically involves the introduction of spirocyclic scaffolds. One common approach is to start with a precursor molecule that undergoes a series of reactions, including acetylation and amination, to form the desired compound. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions
1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, such as ketones, to alcohols.
Substitution: This reaction involves the replacement of one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
科学的研究の応用
1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: It has shown promise as a selective inhibitor of kinases like TYK2 and JAK1, which are involved in inflammatory diseases.
作用機序
The mechanism of action of 1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one involves its interaction with specific molecular targets, such as TYK2 and JAK1 kinases. By inhibiting these kinases, the compound can modulate the expression of related genes and the formation of immune cells like Th1, Th2, and Th17. This results in an anti-inflammatory effect, making it a potential therapeutic agent for inflammatory diseases .
類似化合物との比較
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic structure and have been studied for their kinase inhibitory properties.
TYK2 inhibitors: Compounds like tofacitinib are also TYK2 inhibitors but may differ in their selectivity and potency.
Uniqueness
1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one stands out due to its high selectivity for TYK2 and JAK1 kinases, as well as its excellent metabolic stability and potent anti-inflammatory efficacy. These properties make it a promising candidate for further development as a therapeutic agent .
特性
分子式 |
C13H23N3O2 |
|---|---|
分子量 |
253.34 g/mol |
IUPAC名 |
1-(2-acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one |
InChI |
InChI=1S/C13H23N3O2/c1-10(14)12(18)15-6-3-13(4-7-15)5-8-16(9-13)11(2)17/h10H,3-9,14H2,1-2H3 |
InChIキー |
UINMUHHRNKBFDD-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCC2(CC1)CCN(C2)C(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


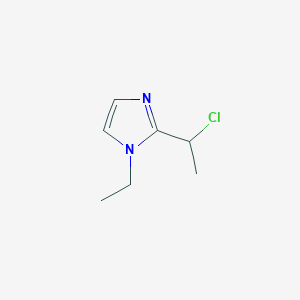
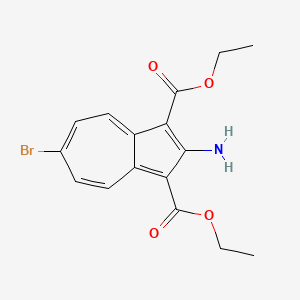
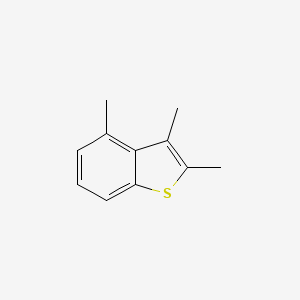
![4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline](/img/structure/B13967152.png)


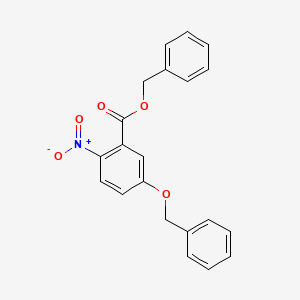
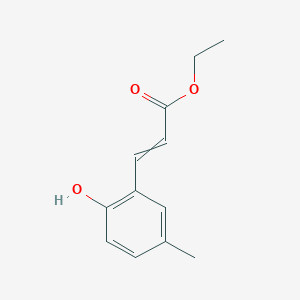
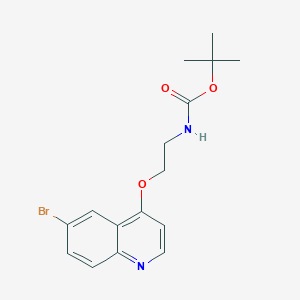
![(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)
